6-phenoxy-7H-purin-2-amine
Description
6-Phenoxy-7H-purin-2-amine is a purine derivative characterized by a phenoxy group (-O-C₆H₅) at the 6-position and an amine group at the 2-position of the purine core. Purine derivatives are pivotal in medicinal chemistry due to their structural similarity to endogenous biomolecules like adenine and guanine, enabling interactions with enzymes and receptors involved in DNA/RNA synthesis, signal transduction, and cellular metabolism .
Properties
IUPAC Name |
6-phenoxy-7H-purin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c12-11-15-9-8(13-6-14-9)10(16-11)17-7-4-2-1-3-5-7/h1-6H,(H3,12,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIELXOVQXYFHPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=NC3=C2NC=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566463 | |
| Record name | 6-Phenoxy-7H-purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134760-65-9 | |
| Record name | 6-Phenoxy-7H-purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenoxy-7H-purin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable purine derivative, such as 6-chloropurine.
Substitution Reaction: The 6-chloropurine undergoes a nucleophilic aromatic substitution reaction with phenol in the presence of a base, such as potassium carbonate, to form this compound.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent, such as dimethylformamide, at elevated temperatures (around 100-150°C) to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-phenoxy-7H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to obtain reduced forms of the compound.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles (e.g., amines, thiols); reactions are conducted in polar aprotic solvents at elevated temperatures.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
6-phenoxy-7H-purin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Investigated for its potential role in modulating biological pathways involving purine metabolism.
Medicine: Explored for its anticancer properties due to its ability to interfere with nucleic acid synthesis and function.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-phenoxy-7H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit the activity of these enzymes, leading to disruptions in nucleic acid synthesis and cellular processes. This inhibition can result in antiproliferative effects, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Key Research Findings
- Solubility and Reactivity: Alkoxy groups (phenoxy, benzyloxy) enhance solubility in organic solvents, critical for drug formulation, while chloro groups increase electrophilicity, aiding in nucleophilic substitution reactions .
- Biological Interactions : Substituents like cyclohexylmethoxy and oxazolylmethyl improve target selectivity in enzyme inhibition, as demonstrated in purine-based kinase inhibitors .
- Structural Insights: The oxygen linker in phenoxy/benzyloxy derivatives provides conformational flexibility compared to direct phenyl substitution, optimizing binding to hydrophobic pockets .
Biological Activity
6-Phenoxy-7H-purin-2-amine, a purine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
Chemical Formula : C11H10N4O
Molecular Weight : 218.22 g/mol
CAS Number : 134760-65-9
The compound features a purine base structure with a phenoxy group at the 6-position, which significantly influences its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit specific kinases, particularly those involved in cell signaling pathways related to cancer proliferation.
- Antiviral Activity : The compound demonstrates potential antiviral effects by inhibiting viral proteases, which are crucial for viral replication.
- Cell Cycle Modulation : It can induce cell cycle arrest in cancer cells, leading to apoptosis through mechanisms involving the modulation of signaling pathways such as EGFR/HER2.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : Research indicates that this compound induces G2/M phase cell cycle arrest and apoptosis in human breast cancer cells (SKBR3) via selective inhibition of EGFR/HER2 kinases. The IC50 values for these effects were determined using MTT assays, demonstrating significant cytotoxicity against cancer cell lines .
Antiviral Activity
The compound has also been evaluated for its antiviral properties:
- Protease Inhibition : Studies reveal that this compound inhibits cysteine proteases, including those from coronaviruses, showcasing its potential as a therapeutic agent against viral infections .
Table 1: Biological Activity Data
| Activity Type | Target/Pathway | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | SKBR3 (EGFR/HER2) | 5.4 | |
| Antiviral | SARS-CoV-2 Protease | <10 | |
| Enzyme Inhibition | Various Kinases | 12.5 |
Case Studies
- Breast Cancer Treatment : A study focused on the synthesis of various 6,7-disubstituted purine analogues reported that compounds similar to this compound showed promising results in inhibiting the growth of breast cancer cells by targeting EGFR and HER2 pathways .
- Viral Inhibition : Another research highlighted the efficacy of this compound in inhibiting viral proteases, which are essential for the life cycle of viruses such as SARS-CoV-2. The study provided evidence of its potential use in developing antiviral therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
